molecular formula C16H18FNO3 B13884310 Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate

Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate

Cat. No.: B13884310
M. Wt: 291.32 g/mol
InChI Key: PJLZMPUCNIUKNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate, followed by fluorination and esterification reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the ethoxy and ethyl groups, along with the fluorine atom, enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18FNO3

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate

InChI

InChI=1S/C16H18FNO3/c1-4-12-15(20-5-2)14(16(19)21-6-3)11-9-10(17)7-8-13(11)18-12/h7-9H,4-6H2,1-3H3

InChI Key

PJLZMPUCNIUKNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)F)C(=C1OCC)C(=O)OCC

Origin of Product

United States

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